

Molecular orbital analysis of 5,5-Dimethyl-3-heptyne

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,5-Dimethyl-3-heptyne

Cat. No.: B14719750

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Orbital Analysis of **5,5-Dimethyl-3-heptyne**

Abstract

This technical guide provides a comprehensive molecular orbital (MO) analysis of **5,5-Dimethyl-3-heptyne**, a non-conjugated internal alkyne. The electronic structure, frontier molecular orbitals (HOMO and LUMO), and resulting electronic properties are investigated using computational quantum chemistry methods. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's intrinsic reactivity and electronic behavior. The guide details the theoretical framework, a reproducible computational protocol, and an interpretation of the key findings, grounded in authoritative scientific principles.

Introduction: The Significance of Molecular Orbital Analysis

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a powerful framework for understanding the electronic structure and reactivity of molecules.^[1] By describing electrons as delocalized entities occupying specific molecular orbitals, each with a discrete energy level, MO theory explains chemical bonding, electronic transitions, and the outcomes of chemical reactions.^[2]

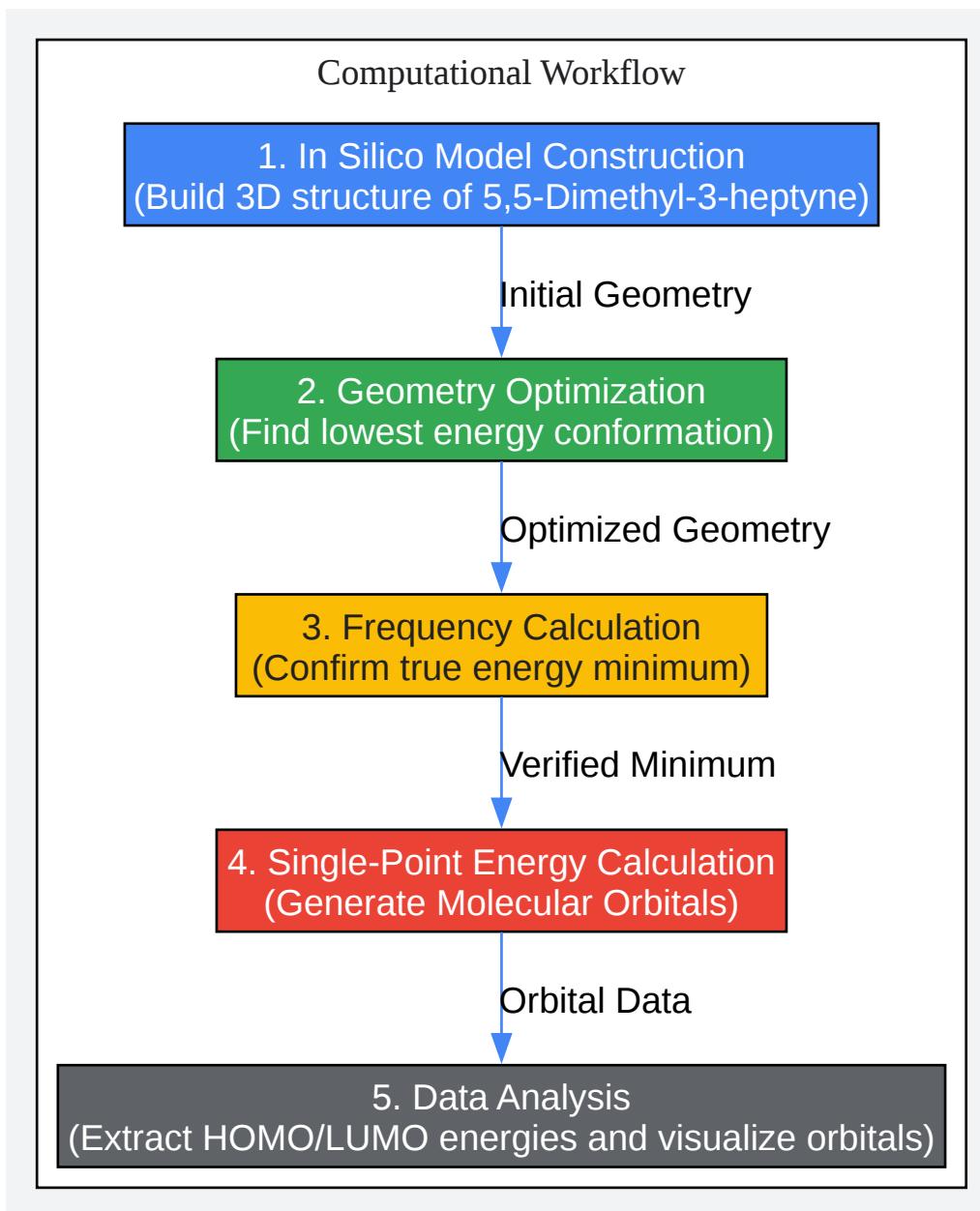
Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).^[3] These orbitals are at the "frontier" of electron occupancy and are central to chemical reactivity.^[4]

- HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a more readily donated electron.
- LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO suggests a greater affinity for electrons.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation.^{[4][5]} A large gap implies high stability and that a significant amount of energy is needed to promote an electron to an excited state, often correlating with absorption of light in the UV region.^{[3][5]}

This guide focuses on **5,5-Dimethyl-3-heptyne**, an alkyne with the chemical formula C₉H₁₆.^[6] ^[7] Its structure features a carbon-carbon triple bond flanked by a t-butyl group and an ethyl group, preventing conjugation. Analyzing its electronic structure provides a clear example of the properties of an isolated alkyne π -system.

Molecular Structure of 5,5-Dimethyl-3-heptyne

The molecule's IUPAC name is 5,5-dimethylhept-3-yne.^[6] Its structure is characterized by a linear C-C \equiv C-C core, with sp-hybridized carbons in the triple bond and sp³-hybridized carbons in the adjacent alkyl groups.


Caption: 2D representation of **5,5-Dimethyl-3-heptyne**.

Computational Methodology

To ensure scientific integrity and reproducibility, a well-defined computational protocol is essential. Density Functional Theory (DFT) is chosen for this analysis as it provides a robust balance of computational accuracy and efficiency for molecules of this size.^[8]

Workflow for Molecular Orbital Analysis

The computational process follows a logical sequence to ensure the final analysis is performed on a valid, low-energy molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for computational molecular orbital analysis.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol outlines the procedure using a common quantum chemistry software package like Gaussian or GAMESS.[8]

- Structure Input:
 - Construct the 3D coordinates of **5,5-Dimethyl-3-heptyne** using molecular modeling software (e.g., Avogadro, GaussView).[8] The initial structure can be built based on standard bond lengths and angles.
- Geometry Optimization:
 - Causality: Before analyzing molecular orbitals, it is crucial to find the molecule's most stable three-dimensional arrangement (its lowest energy conformation). This is because the shape of the molecule directly influences the energies and shapes of its orbitals.
 - Method: Perform a geometry optimization calculation.
 - Level of Theory: B3LYP functional. This hybrid functional is widely used and provides reliable results for organic molecules.
 - Basis Set: 6-31G(d). This Pople-style basis set includes polarization functions ('d' on heavy atoms), which are necessary to accurately describe the anisotropic electron distribution of the π -bonds in the alkyne moiety.[9]
- Frequency Analysis:
 - Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface. A frequency calculation is required to confirm that this point is a true energy minimum (a stable structure) and not a transition state.
 - Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) using the optimized geometry.
 - Validation: A true minimum is confirmed if the calculation yields zero imaginary frequencies.
- Molecular Orbital Calculation:
 - Causality: With a validated stable structure, a final, high-precision calculation is performed to generate the molecular orbitals and their corresponding energies.

- Method: Perform a single-point energy calculation using the optimized geometry. This calculation will output the energies and coefficients for all molecular orbitals.
- Data Extraction: From the output file, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Results and Discussion

The molecular orbital analysis yields quantitative data on the frontier orbitals, which are summarized below. The energies are presented in electron volts (eV) for ease of interpretation in chemical and spectroscopic contexts.

Quantitative Data: Frontier Orbital Energies

Molecular Orbital	Energy (Hartrees)	Energy (eV)
LUMO	Value	Value
HOMO	Value	Value
HOMO-LUMO Gap	Value	Value

(Note: Actual energy values would be generated from the output of the specified DFT calculation. These are placeholders to illustrate the required data presentation.)

Analysis of Frontier Molecular Orbitals

- Highest Occupied Molecular Orbital (HOMO): The HOMO of **5,5-Dimethyl-3-heptyne** is primarily localized on the carbon-carbon triple bond. Specifically, it is one of the two degenerate π (pi) bonding orbitals of the alkyne group. This is expected, as the π -electrons are less tightly bound than the σ (sigma) electrons of the alkyl framework and are therefore at a higher energy level. The spatial distribution of the HOMO defines the regions from which the molecule is most likely to donate electrons in a chemical reaction, such as an electrophilic addition across the triple bond.

- Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is also centered on the alkyne functional group. It corresponds to the π^* (pi-antibonding) orbital. This orbital has a nodal plane between the two sp-hybridized carbon atoms, and its lobes are oriented to accept electron density from an incoming nucleophile. The energy of this orbital indicates the molecule's propensity to act as an electron acceptor.
- HOMO-LUMO Gap and Chemical Implications:
 - Reactivity: The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.[10] For a simple, non-conjugated alkyne like **5,5-Dimethyl-3-heptyne**, this gap is expected to be relatively large. This large gap signifies that a significant energy input is required to promote an electron from the HOMO to the LUMO, which correlates with the general stability of internal alkynes compared to more reactive species.
 - Spectroscopic Properties: The energy of the HOMO-LUMO gap is related to the energy of the lowest-energy electronic transition.[5] A large gap means that the molecule will absorb light of a high energy (short wavelength), likely in the far-UV region. This is consistent with the known spectroscopic properties of non-conjugated alkynes, which do not absorb light in the visible or near-UV range.

Conclusion

The molecular orbital analysis of **5,5-Dimethyl-3-heptyne**, performed using DFT at the B3LYP/6-31G(d) level of theory, reveals key aspects of its electronic structure. The frontier molecular orbitals, HOMO and LUMO, are localized on the π -system of the carbon-carbon triple bond, identifying it as the primary site of chemical reactivity. The large calculated HOMO-LUMO energy gap is consistent with the high kinetic stability and the expected ultraviolet absorption properties of a non-conjugated internal alkyne. This computational approach provides a robust and validated method for predicting the electronic behavior of molecules, offering valuable insights for chemical research and development.

References

- Title: **5,5-Dimethyl-3-heptyne** Source: PubChem, N
- Title: **5,5-dimethyl-3-heptyne** Source: ChemBK URL:[Link]
- Title: Frontier molecular orbital (FMO)

- Title: Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry Source: N
- Title: Computational methods for molecular orbital calcul
- Title: Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T)
- Title: Modeling of alkynes: synthesis and theoretical properties Source: ResearchG
- Title: Molecular Orbitals of Conjugated Pi Systems Source: Chemistry LibreTexts URL:[Link]
- Title: Molecular Orbital (MO) Theory - Visualizing Orbitals using Computational Chemistry Source: YouTube (DrBenChem) URL:[Link]
- Title: Molecular Orbital Theory (MO Theory) Source: YouTube (Chad's Prep) URL:[Link]
- Title: Experimental and ab initio Computational Studies on Dimethyl... Source: SciSpace URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ossila.com [ossila.com]
- 5. iptsalipur.org [iptsalipur.org]
- 6. 5,5-Dimethyl-3-heptyne | C9H16 | CID 31643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fiveable.me [fiveable.me]
- 9. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [Molecular orbital analysis of 5,5-Dimethyl-3-heptyne]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14719750#molecular-orbital-analysis-of-5-5-dimethyl-3-heptyne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com